An In-Depth Technical Guide to 6-Aminospiro[3.3]heptan-2-ol Hydrochloride: A Rising Star in Medicinal Chemistry
An In-Depth Technical Guide to 6-Aminospiro[3.3]heptan-2-ol Hydrochloride: A Rising Star in Medicinal Chemistry
Abstract
The spiro[3.3]heptane scaffold has emerged as a compelling structural motif in modern drug discovery, valued for its three-dimensional character and its role as a bioisostere for commonly used aromatic rings. This guide provides a comprehensive technical overview of a key derivative, 6-Aminospiro[3.3]heptan-2-ol hydrochloride (CAS: 1820979-19-8). This document will delve into its chemical structure, physicochemical properties, a plausible synthetic pathway, and its potential applications in the development of novel therapeutics. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
A Note on Nomenclature: The initial topic of inquiry was "2-Aminospiro[3.3]heptan-7-ol hydrochloride." However, a thorough review of the scientific literature and chemical databases did not yield information on a spiro[3.3]heptane with a hydroxyl group at the 7-position. It is presumed that this was a reference to a different isomer. This guide will therefore focus on the well-documented and commercially available isomer, 6-Aminospiro[3.3]heptan-2-ol hydrochloride .
Introduction: The Spiro[3.3]heptane Scaffold in Modern Drug Design
The principle of bioisosterism, the substitution of one chemical group for another with similar physical or chemical properties to create a new compound with similar or improved biological activity, is a cornerstone of medicinal chemistry. The rigid, non-planar structure of the spiro[3.3]heptane core offers a unique three-dimensional topology that can effectively mimic the spatial arrangement of substituents on a phenyl ring. This "escape from flatland" is a key strategy to improve physicochemical properties, enhance target selectivity, and explore novel chemical space, potentially leading to new intellectual property. The introduction of amino and hydroxyl functionalities to this scaffold, as seen in 6-Aminospiro[3.3]heptan-2-ol, provides key points for molecular interactions and further chemical modification, making it a versatile building block for drug discovery programs.
Chemical Structure and Physicochemical Properties
6-Aminospiro[3.3]heptan-2-ol hydrochloride is a spirocyclic compound characterized by two fused cyclobutane rings sharing a single carbon atom. The molecule possesses two functional groups: a primary amine at the 6-position and a hydroxyl group at the 2-position. The hydrochloride salt form enhances the compound's stability and aqueous solubility.
Caption: Chemical structure of 6-Aminospiro[3.3]heptan-2-ol Hydrochloride.
Table 1: Physicochemical Properties of 6-Aminospiro[3.3]heptan-2-ol Hydrochloride [1]
| Property | Value | Source |
| CAS Number | 1820979-19-8 | PubChem[1] |
| Molecular Formula | C₇H₁₄ClNO | PubChem[1] |
| Molecular Weight | 163.64 g/mol | PubChem[1] |
| IUPAC Name | 6-aminospiro[3.3]heptan-2-ol;hydrochloride | PubChem[1] |
| InChI Key | AUOLCOSQRYKGRI-UHFFFAOYSA-N | PubChem[1] |
| SMILES | C1C(CC12CC(C2)O)N.Cl | PubChem[1] |
| Topological Polar Surface Area | 46.3 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 3 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
Synthesis and Manufacturing
The synthesis would likely commence with the construction of the spiro[3.3]heptanone core, which can be achieved through various methods, including the [2+2] cycloaddition of a ketene or keteniminium species with a suitable methylene cyclobutane derivative. Subsequent functional group manipulations would then be performed to introduce the amino group and reduce the ketone to the desired alcohol.
Caption: Proposed synthetic workflow for 6-Aminospiro[3.3]heptan-2-ol hydrochloride.
Key Synthetic Steps Explained:
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Spirocyclic Ketone Formation: The construction of the spiro[3.3]heptanone skeleton is a critical step. This can be achieved through established methods such as the reaction of a cyclobutanecarbonyl chloride derivative to form a ketene which then undergoes a [2+2] cycloaddition with an appropriately substituted alkene.
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Introduction of the Amino Group: The amino group can be introduced at the 6-position of the spiro[3.3]heptanone core through various synthetic strategies. One common method is reductive amination of a precursor ketone.
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Ketone Reduction: The ketone at the 2-position is then reduced to the corresponding secondary alcohol. This is a standard transformation that can be accomplished with a variety of reducing agents, such as sodium borohydride (NaBH₄), to yield 6-Aminospiro[3.3]heptan-2-ol. The stereochemistry of the resulting alcohol will depend on the reducing agent and reaction conditions used.
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Salt Formation: Finally, the free base is treated with hydrochloric acid (HCl) to form the hydrochloride salt, which often improves the compound's crystallinity, stability, and handling properties.
Spectroscopic Characterization
While specific spectra for 6-Aminospiro[3.3]heptan-2-ol hydrochloride are not publicly available, the expected spectroscopic data can be predicted based on its structure.
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¹H NMR: The proton NMR spectrum would be complex due to the rigid spirocyclic system. One would expect to see a series of multiplets in the aliphatic region corresponding to the cyclobutane ring protons. A characteristic signal for the proton on the carbon bearing the hydroxyl group (CH-OH) would be present, as well as a signal for the proton on the carbon bearing the amino group (CH-NH₂). The protons of the amino and hydroxyl groups would likely appear as broad singlets, and their chemical shifts could be dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum would show seven distinct signals for the carbon atoms of the spiro[3.3]heptane core. The chemical shifts of the carbons attached to the nitrogen and oxygen atoms would be downfield compared to the other aliphatic carbons.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (C₇H₁₃NO) at m/z 127.10.
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Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the alcohol (broad, around 3300 cm⁻¹), the N-H stretch of the primary amine (around 3300-3400 cm⁻¹), and C-H stretches of the aliphatic rings (around 2850-3000 cm⁻¹).
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of 6-Aminospiro[3.3]heptan-2-ol hydrochloride make it an attractive building block for the synthesis of novel drug candidates. The spiro[3.3]heptane core can serve as a non-planar, saturated bioisostere for a phenyl ring, which is a common motif in many approved drugs. This substitution can lead to improved pharmacokinetic properties, such as increased solubility and metabolic stability, while maintaining or enhancing biological activity.
The amino and hydroxyl groups provide handles for further chemical elaboration, allowing for the creation of libraries of compounds for screening against various biological targets. These functional groups can participate in key hydrogen bonding interactions with protein targets, making this scaffold particularly interesting for the design of enzyme inhibitors and receptor modulators.
Potential therapeutic areas where derivatives of 6-Aminospiro[3.3]heptan-2-ol could be explored include:
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Oncology: As bioisosteres of phenyl-containing anticancer drugs.[2]
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Neuroscience: For the development of agents targeting G-protein coupled receptors (GPCRs) or ion channels in the central nervous system.
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Infectious Diseases: As a scaffold for novel antibacterial or antiviral agents.
Safety and Handling
Based on the available GHS classification, 6-Aminospiro[3.3]heptan-2-ol hydrochloride is considered a hazardous substance.[1]
Hazard Statements:
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H315: Causes skin irritation.[1]
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H319: Causes serious eye irritation.[1]
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H335: May cause respiratory irritation.[1]
Precautionary Statements:
It is imperative to handle this compound in a well-ventilated area, preferably in a chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water and seek medical attention.
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
6-Aminospiro[3.3]heptan-2-ol hydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its rigid, three-dimensional spiro[3.3]heptane core offers a compelling alternative to traditional planar aromatic systems, with the potential to impart improved physicochemical and pharmacological properties to drug candidates. The presence of strategically placed amino and hydroxyl functional groups provides opportunities for diverse chemical modifications and crucial interactions with biological targets. As the demand for novel, patentable chemical matter continues to grow, scaffolds like 6-Aminospiro[3.3]heptan-2-ol hydrochloride are poised to play an increasingly important role in the development of the next generation of therapeutics. Further research into its synthesis, biological activity, and applications is warranted and expected to yield exciting new discoveries.
References
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PubChem. 6-Aminospiro[3.3]heptan-2-ol hydrochloride. National Center for Biotechnology Information. [Link]
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Mykhailiuk, P. K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
